1-(4-Hexadecylsulfonylphenyl)ethanone

Description

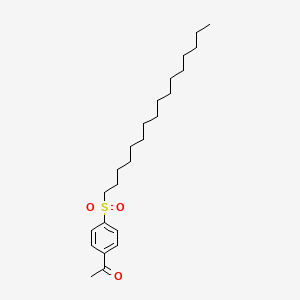

1-(4-Hexadecylsulfonylphenyl)ethanone is a sulfonyl-substituted acetophenone derivative characterized by a hexadecyl chain attached to a sulfonyl group at the para position of the phenyl ring. For example, sulfonyl-containing aromatic ketones like 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone () exhibit distinct crystallographic features, such as dihedral angles between aromatic rings (33.56°) and hydrogen-bonded networks, which may influence solubility and reactivity .

Properties

IUPAC Name |

1-(4-hexadecylsulfonylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(26,27)24-19-17-23(18-20-24)22(2)25/h17-20H,3-16,21H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHHLAPTZGMJHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391134 | |

| Record name | 1-(4-hexadecylsulfonylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95818-33-0 | |

| Record name | 1-(4-hexadecylsulfonylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hexadecylsulfonylphenyl)ethanone typically involves the sulfonylation of a phenyl ethanone derivative. One common method includes the reaction of 4-hexadecylbenzenesulfonyl chloride with acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(4-Hexadecylsulfonylphenyl)ethanone undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are common oxidizing agents.

Major Products Formed

Nitration: Formation of nitro derivatives.

Bromination: Formation of bromo derivatives.

Reduction: Formation of sulfide derivatives.

Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

1-(4-Hexadecylsulfonylphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Hexadecylsulfonylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Ethanone Derivatives

Key Observations :

- Alkyl Chain Length : The hexadecyl chain in the target compound increases hydrophobicity compared to shorter chains in analogs (e.g., methyl in , ethyl in ). This may improve membrane permeability in biological systems or micelle formation in surfactants.

- Functional Groups : Sulfonyl groups (as in ) enhance polarity and hydrogen-bonding capacity, whereas hydroxy/methoxy groups () improve antioxidant activity via radical scavenging.

Insights :

Table 3: Comparative Bioactivity and Stability

Highlights :

- Antimicrobial Potential: Chloro- and hydroxy-substituted ethanones () show moderate antibacterial activity, suggesting the target compound’s sulfonyl group may enhance efficacy through membrane disruption .

- Safety : Sulfonyl and alkyl substituents (as in ) generally exhibit low acute toxicity, aligning with fragrance safety standards at low concentrations .

Biological Activity

1-(4-Hexadecylsulfonylphenyl)ethanone, a compound with the molecular formula CHOS, has garnered attention due to its potential biological activities. This article reviews the compound's biological activities, including its antioxidant and anticancer properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound features a hexadecyl chain attached to a sulfonylphenyl group, contributing to its lipophilicity and potential pharmacological effects. Its structure is critical for understanding its interaction with biological systems.

Antioxidant Activity

Antioxidants play a vital role in neutralizing free radicals, thus preventing oxidative stress-related damage. The antioxidant activity of this compound can be assessed using various methods, including the DPPH radical scavenging assay.

- DPPH Scavenging Activity : Preliminary studies indicate that derivatives of similar compounds exhibit significant DPPH scavenging activity, suggesting that this compound may also possess this capability. For instance, related compounds have shown antioxidant activities surpassing that of ascorbic acid by up to 1.4 times .

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 79.62 | 1.37 times higher |

| Related Compound B | 78.67 | 1.35 times higher |

Anticancer Activity

The anticancer potential of this compound is another area of interest. Research on structurally similar compounds indicates promising activity against various cancer cell lines.

- MTT Assay Results : In studies involving similar sulfonamide derivatives, compounds have shown significant cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. For example, certain derivatives exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| U-87 | TBD | This compound |

| MDA-MB-231 | TBD | Related Compound A |

Case Studies

Several case studies have explored the biological effects of similar compounds:

- Case Study on Antioxidant Efficacy : A study demonstrated that a series of triazole derivatives exhibited varying degrees of antioxidant activity, with some derivatives showing over 70% DPPH inhibition . This suggests that modifications in the structure can enhance antioxidant properties.

- Anticancer Screening : Another investigation focused on sulfonamide derivatives showed that specific modifications led to increased cytotoxicity in cancer cell lines, emphasizing the importance of structural features in determining biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.